molecular formula C11H11NO2 B15123431 Ethyl 2-cyano-3-methylbenzoate

Ethyl 2-cyano-3-methylbenzoate

Cat. No.: B15123431
M. Wt: 189.21 g/mol
InChI Key: MTDGWEROEFKJAH-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-methylbenzoate is an organic compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . . This compound is characterized by its aromatic structure, which includes a benzoate ester group and a cyano group attached to the benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-3-methylbenzoate can be synthesized through several methods. One common method involves the esterification of 2-cyano-3-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-cyano-3-methylbenzoate has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-methylbenzoate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Ethyl 2-cyano-3-methylbenzoate can be compared with other similar compounds such as:

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to variations in their molecular structures.

Biological Activity

Ethyl 2-cyano-3-methylbenzoate is an organic compound characterized by a unique structure that includes both an ester and a cyano functional group. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H9NO2C_9H_9NO_2. Its structure features a benzoate moiety with a cyano group and a methyl group, contributing to its reactivity and biological potential. The presence of these functional groups allows for various interactions with biological macromolecules, influencing its activity.

The mechanism of action for this compound involves its interaction with specific biological targets. Studies indicate that the compound can bind to proteins and nucleic acids, potentially modulating their activity. The cyano group plays a crucial role in these interactions, enhancing the compound's ability to affect cellular processes.

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. A study evaluated its ability to scavenge free radicals using various assays, including:

  • DPPH Scavenging Assay
  • Nitric Oxide Scavenging Assay
  • Lipid Peroxidation Inhibition

The results indicated that this compound effectively scavenged free radicals, showcasing its potential as an antioxidant agent.

Assay Type IC50 Value (µM) Standard
DPPH Scavenging25Ascorbic Acid
Nitric Oxide Scavenging30Quercetin
Lipid Peroxidation Inhibition35Trolox

Antibacterial Activity

The antibacterial effects of this compound were assessed against several bacterial strains, including Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The compound showed promising antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Bacterial Strain MIC (µg/mL) Standard Antibiotic
Bacillus subtilis50Penicillin
Staphylococcus aureus75Vancomycin

Case Studies

  • Antioxidant Properties Study : A study conducted by Madhavi et al. evaluated various derivatives of cyano compounds, including this compound. The findings indicated that compounds with phenolic moieties exhibited enhanced antioxidant activity due to their ability to donate electrons to free radicals, thereby stabilizing them .
  • Antibacterial Efficacy Research : Another investigation focused on the antibacterial properties of this compound against S. aureus and B. subtilis. The results suggested that modifications in the compound's structure could lead to increased potency against these pathogens .

Properties

IUPAC Name

ethyl 2-cyano-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-3-14-11(13)9-6-4-5-8(2)10(9)7-12/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDGWEROEFKJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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